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2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid

Aqueous solubility LogD pH 7.4 Drug-likeness

Researchers synthesizing ATP-competitive kinase inhibitors often face bottlenecks requiring sequential protecting group strategies. This compound solves this with orthogonal C6-Br and C2-COOH reactive handles, enabling efficient parallel diversification without protection/deprotection steps. - Dual-Handle Core: Enables Suzuki coupling (C6-Br) and amide coupling (C2-COOH) in a streamlined, one-purification-intermediate workflow. - Validated Scaffold: Directly applicable to Aurora kinase (CCT137690, IC₅₀ 15-25 nM) and BD1-selective BET inhibitor (Kd 8.9 nM) programs. - Optimized Properties: MW 270.08, XLogP3 1.3, and LogD -2.16 at pH 7.4 ensure assay-ready solubility and fragment-like characteristics.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
CAS No. 893723-46-1
Cat. No. B3164719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid
CAS893723-46-1
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=N1)N=C(N2)CC(=O)O)Br
InChIInChI=1S/C9H8BrN3O2/c1-4-5(10)2-6-9(11-4)13-7(12-6)3-8(14)15/h2H,3H2,1H3,(H,14,15)(H,11,12,13)
InChIKeyJVPTYCBQSGBKIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Baseline


2-(6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid (CAS 893723-46-1) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine class, a privileged scaffold in kinase inhibitor and bromodomain-targeted drug discovery [1]. The compound bears three chemically distinct features: a C6 bromine atom, a C5 methyl group on the pyridine ring, and a 2-acetic acid side chain (molecular formula C₉H₈BrN₃O₂, MW 270.08 g/mol) [2][3]. It is supplied as a research-grade building block (typical purity ≥95%) and has been catalogued as an intermediate for medicinal chemistry programs targeting ATP-binding sites of protein kinases [4].

Grade Research-grade heterocyclic building block
Synthetic Utility Dual orthogonal handles (C6-Br, C2-COOH)
Scaffold Relevance Privileged imidazo[4,5-b]pyridine kinase/BET core

Structural Uniqueness Against Generic Substitution


The imidazo[4,5-b]pyridine-2-acetic acid family encompasses compounds with widely divergent physicochemical and reactivity profiles depending on the presence, position, and nature of substituents. The unsubstituted parent (3H-imidazo[4,5-b]pyridine-2-acetic acid, CAS 107932-99-0) lacks both the bromine and methyl groups, resulting in an XLogP3 of 0 versus 1.3 for the target compound [1]. The methyl ester analog (CAS 1211507-06-0) replaces the carboxylic acid with a methyl ester, eliminating a hydrogen bond donor and increasing lipophilicity (XLogP3 1.7) [2]. The core scaffold without the acetic acid side chain (6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine, CAS 28279-41-6) lacks the ionizable carboxyl group essential for aqueous solubility and further conjugation . These structural differences produce quantifiable differences in LogD, hydrogen bonding capacity, and synthetic utility, meaning that substituting any of these analogs without adjusting experimental conditions will alter solubility, reactivity, and target engagement outcomes [1][2].

Target Compound Risk Unsubstituted parent (CAS 107932-99-0): lacks Br and methyl; XLogP3 shift alters cell permeability profile; may not replicate lipophilicity-dependent assay outcomes.
Target Compound Risk Methyl ester analog (CAS 1211507-06-0): eliminates ionizable acid; LogD/pH 7.4 shift significantly reduces aqueous solubility; extra hydrolysis step required for conjugation.
Target Compound Risk Core scaffold (CAS 28279-41-6): missing acetic acid side chain; only one hydrogen bond donor and no carboxylic handle; limits derivatization and binding interactions.

Quantitative Differentiation Evidence


Aqueous Solubility Advantage at Physiological pH

The free carboxylic acid group (calculated pKa = 3.44) ensures that at physiological pH 7.4 the compound exists predominantly in its ionized carboxylate form, yielding a calculated LogD (pH 7.4) of −2.16 [1]. In contrast, the methyl ester analog (CAS 1211507-06-0) cannot ionize and has an XLogP3 of 1.7 with only 1 hydrogen bond donor, resulting in substantially lower aqueous solubility and different partitioning behavior in biological assay media [2]. This difference is critical for in vitro assay reproducibility.

Aqueous solubility at pH 7.4
Reported
LogD (pH 7.4) = −2.16 vs methyl ester XLogP3 = 1.7
Δ ≈ −3.86 log units; free acid ionizes (pKa 3.44), ester does not
Supports aqueous assay compatibility without high DMSO
Computed physicochemical properties; confirm experimentally for critical assays
Aqueous solubility LogD pH 7.4 Drug-likeness Bioassay compatibility

Lipophilicity Optimization via Bromo and Methyl Substituents

The combined C6-bromo and C5-methyl substituents increase the compound's computed lipophilicity to XLogP3 = 1.3, compared with XLogP3 = 0 for the unsubstituted 3H-imidazo[4,5-b]pyridine-2-acetic acid (CAS 107932-99-0) [1][2]. This ~1.3 log unit increase falls within the optimal range for passive membrane permeability while remaining below the Lipinski threshold of 5. The unsubstituted analog's XLogP3 of 0 may limit cell permeability in cellular assays, whereas the target compound achieves a more favorable balance between solubility and permeability [1][2].

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 1.3 vs unsubstituted analog XLogP3 = 0
Δ = +1.3 log units; approximately 20-fold more lipophilic
May improve membrane permeability in cell-based assays
PubChem computed values; experimental logD/logP recommended for lead optimization
Lipophilicity XLogP3 Membrane permeability Lead optimization

Hydrogen Bond Donor Capacity for Bidentate Interactions

The target compound possesses two hydrogen bond donors (HBD = 2): the imidazole NH and the carboxylic acid OH [1]. The methyl ester analog (CAS 1211507-06-0) has only one HBD (the imidazole NH), as the ester group cannot donate a hydrogen bond [2]. The core scaffold 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine (CAS 28279-41-6) also has only one HBD (imidazole NH) and lacks the acetic acid side chain entirely . In kinase ATP-binding pockets, an additional hydrogen bond donor can contribute approximately 0.5–1.5 kcal/mol to binding free energy, potentially translating to a 2- to 12-fold improvement in affinity when the donor engages a complementary acceptor on the target [3].

Hydrogen bond donor count
Class-level inference
HBD = 2 (COOH + imidazole NH) vs HBD = 1 for ester and core scaffold
Estimated binding free energy contribution 0.5–1.5 kcal/mol per H-bond
Second HBD may support additional target interaction
General medicinal chemistry principles; contribution target-dependent
Hydrogen bond donor Target engagement Binding affinity Structure-activity relationship

Dual Synthetic Handles for Orthogonal Derivatization

The compound uniquely combines an aryl bromide at C6 (suitable for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-couplings) with a carboxylic acid at the 2-position (suitable for amide bond formation, esterification, or reduction) [1][2]. The unsubstituted analog (CAS 107932-99-0) lacks the bromine handle for cross-coupling. The core scaffold (CAS 28279-41-6) lacks the carboxylic acid for amide conjugation. Only the target compound and its methyl ester provide both handles, but the ester requires saponification before amide coupling—an extra synthetic step that reduces overall yield . The bromine atom at C6 is positioned for regioselective Pd-catalyzed functionalization, as established for the broader class of 6-bromo-imidazo[4,5-b]pyridines [3].

Synthetic handles
Cross-study comparable
2 orthogonal handles: C6-Br (cross-coupling) + C2-COOH (amide coupling)
vs 1 handle for unsubstituted analog (COOH only) or core scaffold (Br only)
Enables parallel library synthesis without protecting groups
Reactivity confirmed in imidazo[4,5-b]pyridine ultrasound-assisted synthesis
Synthetic versatility Cross-coupling Amide coupling Parallel library synthesis

Privileged Kinase and BET Inhibitor Scaffold Validation

The imidazo[4,5-b]pyridine scaffold has demonstrated validated inhibitory activity across multiple target classes: the PAK4 inhibitor KY-04045 (6-bromo-substituted imidazo[4,5-b]pyridine) showed IC₅₀ = 8.7 μM against PAK4 [1]; Aurora kinase inhibitors based on this scaffold achieve low nanomolar potency (CCT137690: IC₅₀ = 15 nM Aurora A, 25 nM Aurora B, 19 nM Aurora C) ; and a 2023 J. Med. Chem. study reported BET BD1-selective inhibitors with Kd = 8.9 nM and 185-fold BD1/BD2 selectivity derived from 1H-imidazo[4,5-b]pyridine optimization [2]. While no direct IC₅₀ data exists specifically for the target compound, its 6-bromo-5-methyl substitution pattern positions it as a direct synthetic precursor to analogs of these validated inhibitors [3].

Kinase/BET scaffold validation
Class-level inference
No direct IC₅₀ for target compound; precursor to validated chemotypes
PAK4 IC₅₀ = 8.7 μM, Aurora A/B/C IC₅₀ 15/25/19 nM, BET BD1 Kd = 8.9 nM (derivatives)
Scaffold established in kinase and BET inhibitor research; synthetic entry point
Class-level inference; assay response requires derivative synthesis and testing
Kinase inhibition BET bromodomain PAK4 Aurora kinase Drug discovery scaffold

Confirmed Lipinski Rule-of-Five Compliance

The compound satisfies all four Lipinski Rule-of-Five criteria: MW = 270.08 (< 500), XLogP3 = 1.3 (< 5), HBD = 2 (≤ 5), and HBA = 4 (≤ 10) [1][2]. The ChemBase listing confirms Lipinski compliance (Rule of Five = true) [3]. In comparison, many elaborated imidazo[4,5-b]pyridine-based kinase inhibitors (e.g., CCT137690, MW ≈ 430; DDO-8926, MW ≈ 510) exceed MW 400 and approach or breach the Rule-of-Five boundaries, requiring additional optimization for oral bioavailability . The target compound's lower MW and favorable physicochemical profile make it an attractive starting point for lead optimization programs where molecular weight creep is a concern [1].

Lipinski compliance
Supporting evidence
MW 270, XLogP3 1.3, HBD 2, HBA 4; all rules satisfied
vs advanced leads with MW > 400 and borderline properties
Fragment with property headroom for lead optimization
Computed properties; experimental confirmation advised for fragment library design
Drug-likeness Lipinski Rule of Five Physicochemical profiling Lead-likeness

Verifiable Application Advantages


Kinase Inhibitor Lead Generation Intermediate

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can use this compound as a direct synthetic intermediate. The C6-bromine enables Suzuki coupling to introduce aryl/heteroaryl diversity elements that occupy the kinase hydrophobic pocket, while the C2-acetic acid allows parallel amide coupling to explore solvent-exposed region interactions. This dual-handle strategy is validated by the imidazo[4,5-b]pyridine-based Aurora kinase inhibitor CCT137690 (IC₅₀ = 15–25 nM) and PAK4 inhibitor KY-04045 (IC₅₀ = 8.7 μM), both of which feature 6-substitution patterns accessible from bromo intermediates [1][2]. The free carboxylic acid eliminates the ester hydrolysis step required when using the methyl ester analog (CAS 1211507-06-0), saving one synthetic step per library member [3].

BET Bromodomain Inhibitor Development Access

The 2023 J. Med. Chem. disclosure of BD1-selective BET inhibitors based on the 1H-imidazo[4,5-b]pyridine scaffold (lead compound Kd = 8.9 nM, 185-fold BD1/BD2 selectivity) establishes a direct precedent for using 6-bromo-5-methyl-substituted imidazo[4,5-b]pyridine building blocks in epigenetic probe and drug discovery [1]. The target compound's 5-methyl group mimics the substitution pattern present in the reported lead series, while the acetic acid side chain provides a conjugation point for introducing the pyrrolopyridinone warhead characteristic of this inhibitor class [1]. The balanced LogP (1.3) and aqueous solubility at pH 7.4 (LogD = −2.16) facilitate biochemical assay formatting without requiring aggressive co-solvents [2].

Diversity-Oriented Parallel Library Synthesis

For groups running diversity-oriented synthesis (DOS) or parallel medicinal chemistry campaigns, the compound's two orthogonal reactive centers (C6-Br and C2-COOH) enable independent diversification at each position without protecting group manipulation [1]. A typical workflow involves: (1) amide coupling at C2-COOH with a diverse amine set (HATU/DIPEA, DMF, room temperature), followed by (2) Suzuki-Miyaura cross-coupling at C6-Br with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90 °C). This two-step, one-purification-intermediate protocol is more efficient than sequential protecting group strategies required for less differentially functionalized scaffolds [2]. The 6-bromo reactivity has been experimentally validated in the ultrasound-assisted synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives [3].

Rule-of-Five-Compliant Fragment Library Design

Fragment-based drug discovery (FBDD) programs seeking heterocyclic acid fragments with balanced properties can prioritize this compound: MW = 270 (within fragment-lead range), XLogP3 = 1.3 (optimal for fragment screening), and dual hydrogen bond donors enabling key interactions with protein targets [1][2]. Compared to the unsubstituted parent (XLogP3 = 0), the target compound offers improved detection by LC-MS and reduced risk of non-specific binding in biochemical assays due to its moderate lipophilicity [3]. The bromine atom also provides anomalous scattering for X-ray crystallographic confirmation of binding mode, a practical advantage during structure-based design [4].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Orthogonal synthetic handles (C6-Br, C2-COOH)
Cross-coupling and amide coupling workflows
BET bromodomain inhibitor research
6-Bromo-5-methyl imidazopyridine scaffold
BD1/BD2 selectivity and binding assay context
Diversity-oriented library synthesis
Two-step parallel derivatization without protecting groups
Synthetic efficiency and scaffold diversification
Fragment-based library design
Lipinski-compliant fragment properties (MW, LogP, HBD/HBA)
Physicochemical profiling and crystallographic confirmation
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